2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a methoxyphenyl group and a dioxaborolane ring, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxybenzaldehyde with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the aldehyde is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Investigated for its potential anti-inflammatory and anti-arthritic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and versatility.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the STAT3 pathway. STAT3 is a transcription factor involved in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, 2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can reduce the expression of pro-inflammatory proteins and other downstream targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the methoxyphenyl group and the dioxaborolane ring. These features confer distinct reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXOQWZXIDYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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